

# Technical Support Center: ALCAM

## Immunofluorescence Staining

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### Compound of Interest

Compound Name: *alpha-Cam*

Cat. No.: *B037511*

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Welcome to the technical support center for ALCAM (Activated Leukocyte Cell Adhesion Molecule, also known as CD166) immunofluorescence staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results.

## Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of ALCAM?

A1: ALCAM is a type-I transmembrane glycoprotein belonging to the immunoglobulin superfamily.<sup>[1][2][3]</sup> Its primary localization is on the cell membrane.<sup>[1]</sup> However, cytoplasmic expression has been observed in some instances and can be associated with different prognostic outcomes in certain cancers.<sup>[1][4]</sup>

Q2: In which tissues is ALCAM typically expressed?

A2: ALCAM is expressed in a wide variety of tissues.<sup>[1]</sup> Higher expression levels are often observed in the parathyroid gland.<sup>[1]</sup> It is also found on activated T cells, activated monocytes, epithelial cells, fibroblasts, and neurons.<sup>[2]</sup> ALCAM expression can be upregulated in various cancers, including melanoma, acute myeloid leukemia, and mesothelioma.<sup>[1][2]</sup>

Q3: What are the common causes of high background staining in immunofluorescence?

A3: High background in immunofluorescence can stem from several factors, including but not limited to:

- Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[\[5\]](#)[\[6\]](#)
- Insufficient Blocking: Non-specific binding sites may not be adequately blocked.[\[5\]](#)[\[6\]](#)
- Inadequate Washing: Insufficient washing can leave behind unbound antibodies.[\[5\]](#)
- Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce naturally.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Fixation Issues: The choice of fixative and the fixation time can induce autofluorescence.[\[8\]](#)[\[10\]](#)
- Secondary Antibody Cross-reactivity: The secondary antibody may be binding non-specifically to the sample.[\[6\]](#)[\[11\]](#)

## Troubleshooting Guide: High Background in ALCAM Immunofluorescence

High background can obscure the specific signal from your ALCAM staining. The following table summarizes common causes and potential solutions to troubleshoot this issue.

Potential Cause	Recommended Solution	Additional Considerations
Primary Antibody Concentration Too High	Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.	Start with the manufacturer's recommended dilution and perform a dilution series.
Secondary Antibody Concentration Too High	Reduce the concentration of the secondary antibody and/or shorten the incubation period. [6]	Run a secondary antibody-only control (no primary antibody) to check for non-specific binding. [6][11]
Insufficient Blocking	Increase the incubation time for the blocking step (e.g., 1 hour at room temperature or overnight at 4°C).[12] Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum).[12] Bovine Serum Albumin (BSA) at 1-5% can also be used.[10][12]	Ensure the blocking buffer is fresh and not contaminated.[5]
Inadequate Washing	Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween 20 (e.g., 0.05% in PBS).[13]	Ensure complete removal of antibody solutions between steps.
Autofluorescence	Sample-related: Perfuse tissues with PBS before fixation to remove red blood cells, which can be a source of autofluorescence.[7][8] Fixation-induced: Use fresh paraformaldehyde (PFA) solution, as old solutions can	Examine an unstained sample under the microscope to assess the level of endogenous autofluorescence. [14][15] Choose fluorophores that emit in the far-red spectrum to minimize overlap

	autofluoresce.[14] Consider using an alternative fixative like chilled methanol or ethanol, especially for cell surface markers.[8] If using aldehyde fixatives, you can treat with sodium borohydride (0.1% in PBS) to reduce autofluorescence.[12][15] Pigments: For pigments like lipofuscin, treatment with Sudan Black B can help quench autofluorescence.[7]	with common autofluorescence signals.[7]
Secondary Antibody Cross-Reactivity	Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample.	Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary).[6]
Tissue Sections Drying Out	Keep the tissue sections hydrated throughout the staining procedure by using a humidified chamber for incubations.[15][16][17]	

## Experimental Protocol: ALCAM Immunofluorescence Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

This protocol provides a general guideline. Optimization may be required for specific tissues and antibodies.

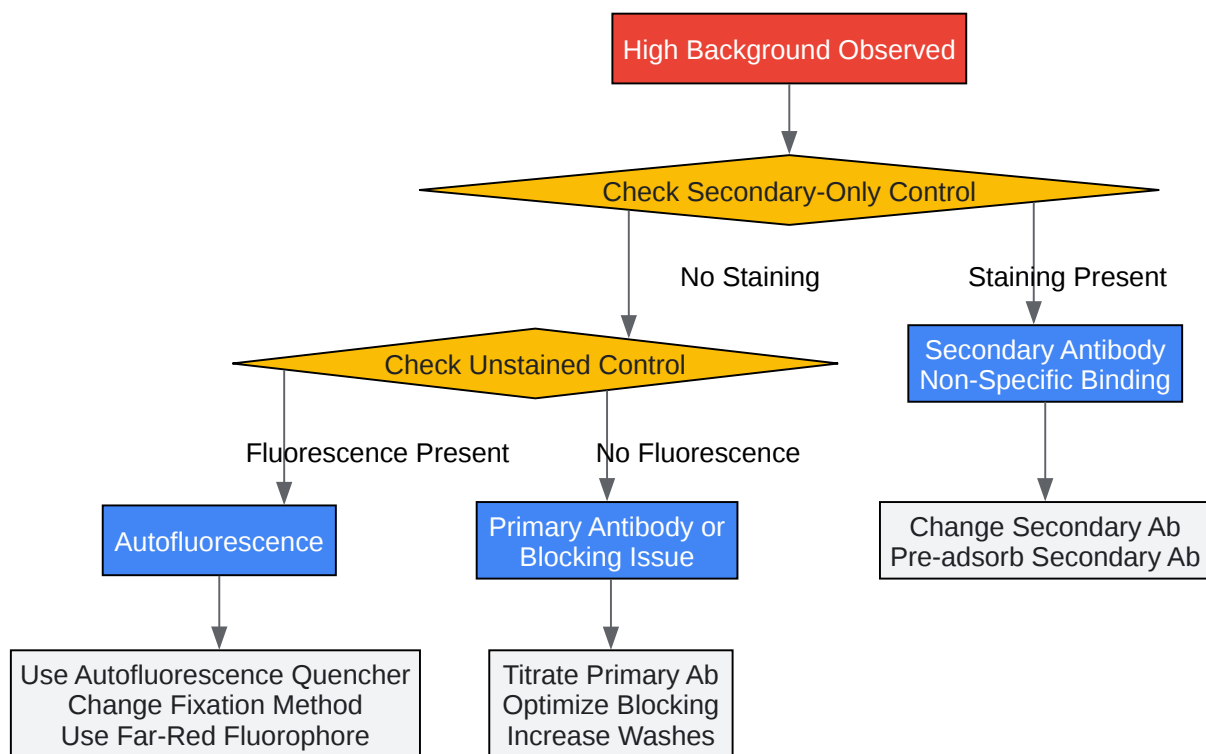
- Deparaffinization and Rehydration:
  - Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.

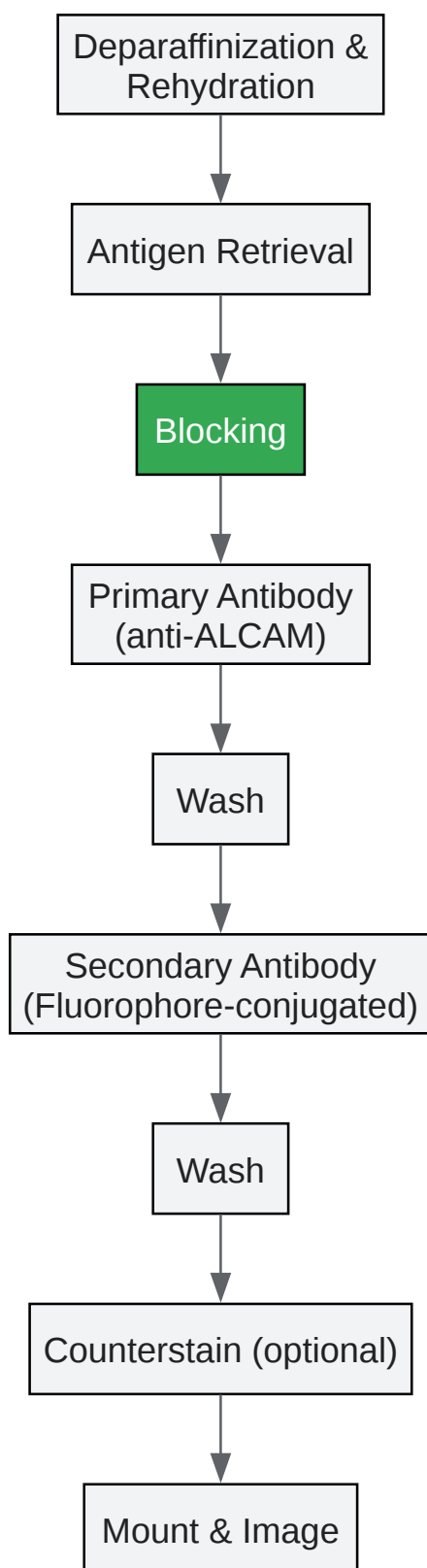
- Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
- Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
  - Heat slides in the retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature in the buffer.
- Permeabilization (Optional, for intracellular targets):
  - Incubate slides in PBS containing 0.1-0.25% Triton X-100 for 10 minutes.
  - Rinse with PBS.
- Blocking:
  - Incubate slides with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[\[12\]](#)
- Primary Antibody Incubation:
  - Dilute the anti-ALCAM primary antibody in the blocking buffer to its optimal concentration.
  - Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
- Washing:
  - Wash slides with PBS containing 0.05% Tween 20 for 3 x 5 minutes.[\[13\]](#)
- Secondary Antibody Incubation:
  - Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

- Incubate slides with the secondary antibody for 1-2 hours at room temperature in the dark.
- Washing:
  - Wash slides with PBS containing 0.05% Tween 20 for 3 x 5 minutes in the dark.
- Counterstaining (Optional):
  - Incubate slides with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
  - Rinse with PBS.
- Mounting:
  - Mount coverslips using an anti-fade mounting medium.
  - Seal the edges of the coverslip with nail polish.
- Imaging:
  - Image the slides using a fluorescence or confocal microscope with the appropriate filter sets. Store slides at 4°C in the dark.

## Visualizing Experimental Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes in troubleshooting high background in ALCAM immunofluorescence.





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